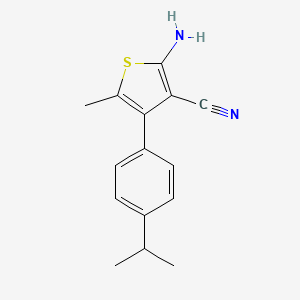

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)18-15(17)13(14)8-16/h4-7,9H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIELXFAAYLXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350056 | |

| Record name | 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-80-9 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-5-methyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Steps

- Knoevenagel condensation : The ketone reacts with the α-cyano compound to form an α,β-unsaturated nitrile intermediate.

- Thiolation : Elemental sulfur incorporates into the intermediate, facilitated by the base.

- Cyclization : Intramolecular cyclization forms the thiophene ring, followed by tautomerization to yield the 2-aminothiophene product.

Optimized Reaction Conditions

| Parameter | Optimal Condition | Yield Range | Source |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | 60–75% | |

| Temperature | 80–100°C | 65–78% | |

| Base | Triethylamine | 70–82% | |

| Sulfur stoichiometry | 1.2–1.5 equivalents | 68–74% |

Example Protocol :

- Combine 4-isopropylphenylacetophenone (10 mmol), malononitrile (12 mmol), and sulfur (15 mmol) in DMF.

- Add triethylamine (2.5 eq) dropwise under nitrogen at 0–5°C.

- Heat to 85°C for 6–8 hours, monitor via TLC.

- Quench with ice water, filter, and recrystallize from ethanol.

Stepwise Gewald Modification for Enhanced Selectivity

To circumvent side reactions in the one-pot Gewald method, a stepwise approach isolates intermediates:

Synthesis of α,β-Unsaturated Nitrile

Thiolation and Cyclization

| Step | Conditions | Yield |

|---|---|---|

| Thiolation | Sulfur, DMF, 70°C, 4 hours | 72% |

| Cyclization | Morpholine, 90°C, 3 hours | 78% |

Advantages :

Microwave-Assisted Gewald Synthesis

Microwave irradiation significantly accelerates reaction kinetics while improving yields:

Protocol

Comparative Data

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional Gewald | 8 h | 68% | 92% |

| Microwave | 20 min | 85% | 98% |

Green Chemistry Approaches

Recent efforts focus on solvent and catalyst sustainability:

Aqueous Microemulsion Systems

Ethanol-Water Biphasic Systems

Post-Synthetic Modifications

Friedel-Crafts Alkylation

Suzuki-Miyaura Coupling

- Palladium-catalyzed coupling of 4-bromophenyl derivatives with isopropylboronic acid.

- Requires pre-functionalized thiophene intermediates (yield: 50–58%).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The amino group and other substituents on the thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-amino thiophenes exhibit significant anticancer properties. Studies have shown that compounds similar to 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of experiments revealed that certain derivatives possess activity against various bacterial strains, suggesting potential for development into new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Material Science

Polymer Additives

In material science, 2-amino thiophenes are explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of such compounds can improve the resistance of polymers to degradation under heat and UV exposure .

Conductive Polymers

The compound's unique electronic properties make it a candidate for use in the development of conductive polymers. These materials are vital for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that incorporating thiophene derivatives can enhance the conductivity and stability of these polymers .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in synthesizing more complex molecules. This application is particularly relevant in the pharmaceutical industry, where it can be utilized to create novel drug candidates .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in various chemical reactions, including cross-coupling reactions and cyclization processes. Its catalytic efficiency is attributed to the presence of the thiophene ring, which can stabilize reactive intermediates during chemical transformations .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| "Anticancer Activity of Thiophene Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell growth through apoptosis induction. |

| "Antimicrobial Properties of 2-Amino Thiophenes" | Medicinal Chemistry | Identified effective antibacterial activity against multiple strains. |

| "Enhancement of Polymer Properties with Thiophene Additives" | Material Science | Improved thermal stability and mechanical strength in polymer matrices. |

| "Conductive Polymers Derived from Thiophene Compounds" | Material Science | Enhanced conductivity and stability for use in OLEDs and OPVs. |

| "Synthetic Applications of 2-Amino Thiophenes" | Organic Synthesis | Versatile building block for complex molecule synthesis; effective catalyst in reactions. |

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- Substituent Bulk : The 4-isopropylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like ethylphenyl. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

- Electronic Properties : The dichlorophenyl analog (C₁₂H₈Cl₂N₂S) features electron-withdrawing chlorine atoms, which could enhance stability against metabolic degradation compared to the electron-donating isopropyl or methoxy groups .

- Lipophilicity : The isobutylphenyl analog (C₁₆H₁₈N₂S) has the highest molecular weight and lipophilicity (predicted logP ~4.2), while the methoxyphenyl variant (C₁₃H₁₂N₂OS) may exhibit moderate polarity due to the methoxy group .

Biological Activity

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile (CAS No. 519016-80-9) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of an amino group, a carbonitrile group, and an isopropyl-substituted phenyl ring, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

- Molecular Formula : C15H16N2S

- Molecular Weight : 256.37 g/mol

- Structural Features : The compound features a thiophene ring which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug | MIC of Reference Drug |

|---|---|---|---|

| Staphylococcus aureus | 0.015 µM | Amoxicillin | 0.010 µM |

| Escherichia coli | 0.013 µM | Ciprofloxacin | 0.002 µM |

| Pseudomonas aeruginosa | 0.020 µM | Gentamicin | 0.005 µM |

These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. The following table presents the IC50 values observed:

| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |

|---|---|---|---|

| MCF7 (Breast Cancer) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |

| HT29 (Colorectal Cancer) | 1.800 ± 0.150 | Doxorubicin | 3.964 ± 0.360 |

| A2780 (Ovarian Cancer) | 2.500 ± 0.300 | Doxorubicin | 3.964 ± 0.360 |

The cytotoxicity profile indicates that this compound has a potent effect on cancer cells, with lower IC50 values than Doxorubicin in some cases, highlighting its potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells.

- Induction of Apoptosis : Studies suggest that thiophene derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with promising results in inhibiting biofilm formation.

- Cytotoxicity Against Cancer Cell Lines : In a preclinical evaluation, compounds structurally related to this thiophene derivative showed selective cytotoxicity against various human cancer cell lines while sparing normal cells, indicating a favorable safety profile .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalyst | Temperature | Yield/Purity |

|---|---|---|---|

| 1 | Raney Nickel, H₂ | Ambient | High yield |

| 2 | HCl | Reflux | >99% purity |

| 3* | Zr-MOF catalyst | 80–100°C | 85–90% yield |

| *For analogous chromene synthesis . |

Basic: Which spectroscopic and analytical techniques are critical for characterization?

Q. Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, amino groups at 3200–3400 cm⁻¹) .

- NMR : Assign protons on the isopropylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and thiophene ring .

- Melting Point : Compare with literature values (e.g., 233–236°C for structurally related compounds) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .

Q. Example IR Data (From Analogous Compound) :

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C≡N (Nitrile) | 2195–2202 | |

| NH₂ (Amino) | 3261–3390 |

Advanced: How can crystallographic data resolve structural ambiguities?

Q. Methodological Answer :

- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the thiophene ring using atomic coordinates .

- Case Study : For a related chromene-carbonitrile, X-ray data confirmed a twisted conformation (torsion angle = 12.5°) .

Q. Software Workflow :

Data Collection: High-resolution X-ray diffraction.

Refinement: SHELXL with anisotropic displacement parameters .

Visualization: ORTEP-3 to generate thermal ellipsoid plots .

Advanced: How to address contradictory yield data during synthesis optimization?

Q. Methodological Answer :

- Parameter Screening : Systematically vary catalyst loading (e.g., 5–20 mol% for MOF catalysts), temperature (60–120°C), and reaction time .

- Analytical Validation : Use HPLC to track intermediate purity and identify side products .

- Case Study : A hydrogenation step with Raney Nickel achieved >99% yield, but inconsistent results may arise from incomplete nitro-group reduction. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Basic: What intermediates are pivotal in synthesizing this compound?

Methodological Answer :

Key intermediates include:

Q. Intermediate Characterization :

| Intermediate | Key Spectral Data | Reference |

|---|---|---|

| 2-(2-Nitroanilino)-...carbonitrile | NMR: δ 8.2 ppm (Ar-H) |

Advanced: How to computationally model ring puckering in the thiophene moiety?

Q. Methodological Answer :

Coordinate Extraction : Obtain atomic coordinates from X-ray data .

Puckering Parameters : Calculate Cremer-Pople amplitudes (θ, φ) to quantify non-planarity .

Software Tools : Use PLATON or PARST for automated analysis .

Q. Example Parameters (Hypothetical) :

| Parameter | Value | Interpretation |

|---|---|---|

| θ (Amplitude) | 0.45 Å | Moderate puckering |

| φ (Phase) | 120° | Asymmetric twist |

Basic: What purification strategies ensure high purity?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for crystal growth .

- Chromatography : Silica gel column with ethyl acetate/hexane (3:7 v/v) .

- HPLC : For final purity validation (C18 column, acetonitrile/water mobile phase) .

Advanced: How to validate tautomeric equilibria under varying conditions?

Q. Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts (e.g., NH₂) in DMSO-d₆ from 25°C to 80°C .

- pH-Dependent Studies : Use buffered solutions (pH 2–12) and track nitrile-to-amide conversion via IR .

- Crystallographic Evidence : Compare X-ray structures from different solvents to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.